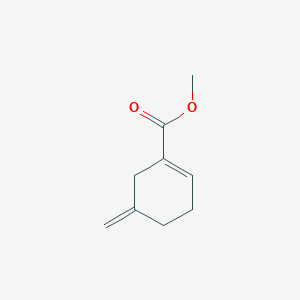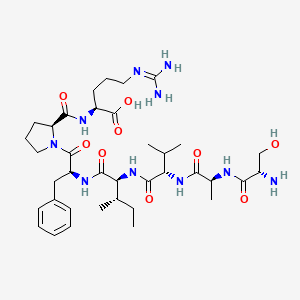![molecular formula C18H18FNO2 B14186707 Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester CAS No. 852288-68-7](/img/structure/B14186707.png)
Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester typically involves the reaction of [1-(4-fluorophenyl)-3-butenyl]amine with phenylmethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent, such as dichloromethane, at a controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenylmethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, typically used in acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced forms such as alcohols or amines.
Substitution: Substituted carbamates with different functional groups.
Scientific Research Applications
Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cholinesterase enzymes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory or analgesic properties.
Industry: Utilized in the production of polymers and resins due to its ability to form stable carbamate linkages.
Mechanism of Action
The mechanism of action of carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This is particularly relevant in the inhibition of cholinesterase enzymes, where the carbamate group forms a stable bond with the serine residue in the active site, preventing the breakdown of acetylcholine and leading to increased neurotransmitter levels.
Comparison with Similar Compounds
Similar Compounds
Carbamic acid, phenylmethyl ester: Lacks the 4-fluorophenyl substituent, resulting in different chemical properties and applications.
Carbamic acid, [3-fluoro-4-(phenylmethoxy)phenyl]-, phenylmethyl ester: Contains a different fluorophenyl substituent, leading to variations in reactivity and biological activity.
Carbamic acid, N-(2-chloro-4-fluoro-5-methylphenyl)-, phenylmethyl ester:
Uniqueness
Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester is unique due to its specific structural features, such as the 4-fluorophenyl and phenylmethyl ester groups
Properties
CAS No. |
852288-68-7 |
|---|---|
Molecular Formula |
C18H18FNO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
benzyl N-[1-(4-fluorophenyl)but-3-enyl]carbamate |
InChI |
InChI=1S/C18H18FNO2/c1-2-6-17(15-9-11-16(19)12-10-15)20-18(21)22-13-14-7-4-3-5-8-14/h2-5,7-12,17H,1,6,13H2,(H,20,21) |
InChI Key |
FXLFGZMJPINQKG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)F)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine](/img/structure/B14186639.png)

![3-[(4-Ethenylphenyl)methyl]oxolan-2-one](/img/structure/B14186651.png)


![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate](/img/structure/B14186655.png)



![N-[5-(4-cyanophenyl)-2,5-dimethylhex-3-en-2-yl]acetamide](/img/structure/B14186689.png)

![{4-[(E)-(Phenylimino)methyl]phenyl}methanol](/img/structure/B14186699.png)
